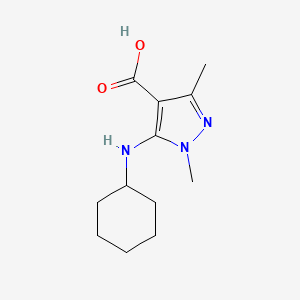
4-ethynyl-1-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethynyl-1-(trifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the imidazole derivative is reacted with an ethynyl halide and a trifluoromethylating agent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles. Substitution reactions can lead to a variety of functionalized imidazole derivatives .
Applications De Recherche Scientifique
4-ethynyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethynyl-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene: Contains a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
4-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H3F3N2 |
|---|---|
Poids moléculaire |
160.10 g/mol |
Nom IUPAC |
4-ethynyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-11(4-10-5)6(7,8)9/h1,3-4H |
Clé InChI |
JLEYBYNEEYHMNA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN(C=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)

![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)


![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)


